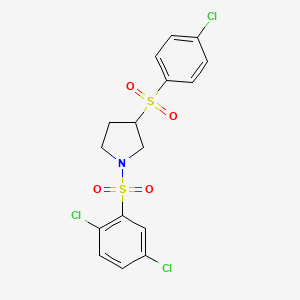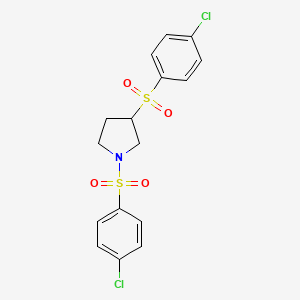
3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine, also known as CBSP, is a novel synthetic molecule that has been used in a variety of scientific research applications. It has been used in research studies to investigate the biochemical and physiological effects of certain drugs, as well as to examine the mechanisms of action of certain compounds. CBSP is a unique compound, as it contains both a sulfonyl group and a pyrrolidine ring, which provides a unique chemical structure that has been found to be beneficial in a variety of research applications.
Applications De Recherche Scientifique
3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been used in a variety of scientific research applications, including drug development, mechanistic studies, and biochemical and physiological studies. In drug development, this compound has been used to investigate the mechanisms of action of certain compounds, as well as to examine their biochemical and physiological effects. In mechanistic studies, this compound has been used to study the mechanisms of action of various compounds, such as inhibitors and activators. In biochemical and physiological studies, this compound has been used to examine the biochemical and physiological effects of certain drugs.
Mécanisme D'action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine is not yet fully understood, but it is believed to involve the formation of a covalent bond between the sulfonyl group and the pyrrolidine ring. This covalent bond is believed to be responsible for the unique properties of this compound, such as its ability to interact with certain drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, but it is believed to interact with certain drugs and other compounds in a variety of ways. For example, this compound has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical and physiological processes. Additionally, this compound has been shown to interact with certain receptors, which can lead to changes in physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine in laboratory experiments is its unique chemical structure, which allows it to interact with certain drugs and other compounds in a variety of ways. Additionally, this compound is relatively easy to synthesize and is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments, such as the fact that it is not yet fully understood, which can make it difficult to accurately interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for research using 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine. For example, further research could be conducted to better understand the mechanisms of action of this compound, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of this compound in drug development and mechanistic studies. Furthermore, further research could be conducted to examine the potential uses of this compound in clinical studies. Finally, further research could be conducted to explore the potential uses of this compound in biotechnology and other fields.
Méthodes De Synthèse
3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine can be synthesized through a variety of methods, including a reaction between 4-chlorobenzenesulfonyl chloride and 2,5-dichlorobenzenesulfonyl chloride. This reaction is typically carried out in a polar solvent, such as dimethylformamide, at a temperature of around 80°C. Once the reaction is complete, the this compound product is isolated and purified.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(2,5-dichlorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO4S2/c17-11-1-4-13(5-2-11)25(21,22)14-7-8-20(10-14)26(23,24)16-9-12(18)3-6-15(16)19/h1-6,9,14H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOOTMFYSBLGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6428934.png)
![N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]adamantane-1-carboxamide](/img/structure/B6428936.png)

![1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B6428975.png)
![1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B6428977.png)
![5-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B6428985.png)



![3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6429019.png)
![3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine](/img/structure/B6429025.png)

